3,3-Difluoro-biphenyl-4,4-dicarboxylic acid
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Overview
Description
3,3-Difluoro-biphenyl-4,4-dicarboxylic acid is an aromatic compound with the molecular formula C14H8F2O4 It is characterized by the presence of two fluorine atoms and two carboxylic acid groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-biphenyl-4,4-dicarboxylic acid typically involves the fluorination of biphenyl-4,4-dicarboxylic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-biphenyl-4,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Scientific Research Applications
3,3-Difluoro-biphenyl-4,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of high-performance materials, including liquid crystal polymers and metal-organic frameworks (MOFs)
Mechanism of Action
The mechanism of action of 3,3-Difluoro-biphenyl-4,4-dicarboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets, while the carboxylic acid groups can facilitate interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4,4-dicarboxylic acid: Lacks the fluorine atoms, resulting in different chemical reactivity and properties.
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid: Contains hydroxyl groups instead of fluorine, leading to different applications and reactivity
Uniqueness
3,3-Difluoro-biphenyl-4,4-dicarboxylic acid is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high stability and specific interactions, such as in the design of advanced materials and pharmaceuticals .
Properties
Molecular Formula |
C14H10F2O4 |
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Molecular Weight |
280.22 g/mol |
IUPAC Name |
6,6-difluoro-4-phenylcyclohexa-2,4-diene-1,1-dicarboxylic acid |
InChI |
InChI=1S/C14H10F2O4/c15-14(16)8-10(9-4-2-1-3-5-9)6-7-13(14,11(17)18)12(19)20/h1-8H,(H,17,18)(H,19,20) |
InChI Key |
NWEWGEJFPYEQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(C(C=C2)(C(=O)O)C(=O)O)(F)F |
Origin of Product |
United States |
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